N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two methoxyethyl groups attached to the nitrogen atoms at positions 2 and 7 of the fluorene ring, along with two sulfonamide groups at positions 2 and 7. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 9H-fluorene, which is a common starting material for fluorene derivatives.
Sulfonation: The fluorene is subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce sulfonamide groups at positions 2 and 7.
Amidation: The sulfonated fluorene is then reacted with 2-methoxyethylamine under appropriate conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide groups.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorene derivatives.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets and pathways. The sulfonamide groups may interact with enzymes or receptors, while the fluorene core can influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N2,N7-bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: This compound has a similar structure but with different substituents, leading to distinct properties and applications.
9H-Fluorene-2,7-diamine,N2,N7-bis(phenylmethylene): Another fluorene derivative with different functional groups, resulting in unique chemical behavior.
Uniqueness
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of methoxyethyl and sulfonamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
2-N,7-N-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-26-9-7-20-28(22,23)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(24,25)21-8-10-27-2/h3-6,12-13,20-21H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGQPFYOPJBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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